![molecular formula C20H18N6O2S B2953455 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide CAS No. 863500-20-3](/img/structure/B2953455.png)
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide
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Overview
Description
This compound is a unique heterocyclic compound that falls under the class of triazolopyrimidines . It has a molecular formula of C23H23N7O2 and a molecular weight of 429.484.
Synthesis Analysis
Triazolopyrimidines like this compound can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The triazole nucleus is present as a central structural component in a number of drug classes . Triazole compounds contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .Scientific Research Applications
Anti-Cancer Activity
Triazolopyrimidine derivatives have shown promise in the fight against cancer. They have been studied for their potential to inhibit the growth of cancer cells and could be used in the development of new anticancer drugs .
Neuroprotective and Anti-Inflammatory Activity
These compounds have been evaluated for their neuroprotective and anti-inflammatory effects on human microglia and neuronal cell models. This suggests potential applications in treating neurodegenerative diseases .
Anti-Microbial and Anti-Tuberculosis Activity
The triazolopyrimidine core has been associated with antimicrobial activity, including against tuberculosis-causing bacteria. This points to its use in creating new antibiotics .
Anti-Viral and Anti-Malarial Activity
Research indicates that triazolopyrimidine derivatives can be effective against viral infections and malaria, which could lead to new treatments for these diseases .
Anti-Diabetic Activity
These molecules have also been explored for their potential in managing diabetes, possibly offering a new avenue for diabetes medication .
Anti-Glaucoma and Anti-Parkinsonism Activity
Lastly, there is evidence that these compounds could be beneficial in treating glaucoma and Parkinson’s disease, providing hope for patients with these conditions .
Mechanism of Action
Target of Action
The primary target of this compound, also known as “2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide” or “F0682-1134”, is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a crucial post-translational modification in histones that controls gene expression .
Mode of Action
The compound acts as a reversible inhibitor of LSD1 . It binds to LSD1 and inhibits its activity, leading to an increase in the methylation of histones . Docking studies suggest that the hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 in LSD1 could be responsible for its activity .
Biochemical Pathways
The inhibition of LSD1 affects the lysine methylation pathways . LSD1 demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1 and H3K4me2) and lysine 9 of histone H3 (H3K9me1 and H3K9me2), thereby influencing gene expression . The inhibition of LSD1 leads to an increase in the methylation of these histones, which can alter the transcription of various genes .
Result of Action
The inhibition of LSD1 by this compound can lead to significant changes at the molecular and cellular levels. It has been reported to inhibit the proliferation and migration of cancer cells . Specifically, when MGC-803 cells were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-13-5-3-4-6-16(13)23-17(27)11-29-20-18-19(21-12-22-20)26(25-24-18)14-7-9-15(28-2)10-8-14/h3-10,12H,11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJBZLKGHJJOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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